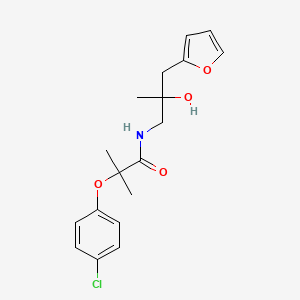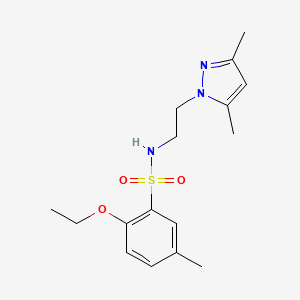
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxy-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxy-5-methylbenzenesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions. For instance, some pyrazole derivatives are synthesized through the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrazole derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Anticancer Applications
Compounds related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxy-5-methylbenzenesulfonamide have been studied for their anticancer properties. A novel compound with a somewhat similar structure exhibited anticancer properties, which were characterized by various spectroscopic methods, suggesting potential use in cancer treatment research (Zhang et al., 2010).
Anti-HIV and Antifungal Activity
Research on benzensulfonamides bearing oxadiazole moiety, including compounds with structures akin to the query chemical, has shown significant in vitro anti-HIV and antifungal activities. This highlights their potential utility in the development of new therapeutic agents against HIV and fungal infections (Zareef et al., 2007).
Photosensitizing Properties for Photodynamic Therapy
Studies on new zinc phthalocyanine derivatives substituted with benzensulfonamide groups have explored their high singlet oxygen quantum yield. Such properties make them promising candidates for Type II photosensitizers in the treatment of cancer via photodynamic therapy (Pişkin et al., 2020).
Antibacterial and Antifungal Applications
New pyrazoline and pyrazole derivatives, including benzenesulfonamide moieties, have been synthesized and shown antibacterial and antifungal activity, underlining their potential as antimicrobial agents (Hassan, 2013).
Anti-inflammatory and Analgesic Properties
Celecoxib derivatives, which are structurally related to the compound of interest, have been studied for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent properties. This research indicates the broader pharmacological applications of such compounds (Küçükgüzel et al., 2013).
Synthesis and Molecular Modeling for Anti-tumor Agents
Efficient methods for synthesizing compounds within this chemical family have been developed, with some showing significant effects against cancer cell lines, highlighting their potential in anti-tumor research (Nassar et al., 2015).
Mécanisme D'action
Target of Action
Compounds with a similar pyrazole structure have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds can interact with their targets to induce changes that result in their observed pharmacological effects .
Biochemical Pathways
Compounds with similar pyrazole structures have been shown to affect various biochemical pathways, leading to their observed antileishmanial and antimalarial activities .
Result of Action
It is known that pyrazole-bearing compounds can induce various molecular and cellular changes that result in their observed pharmacological effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-5-22-15-7-6-12(2)10-16(15)23(20,21)17-8-9-19-14(4)11-13(3)18-19/h6-7,10-11,17H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRRJPJUUCSKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

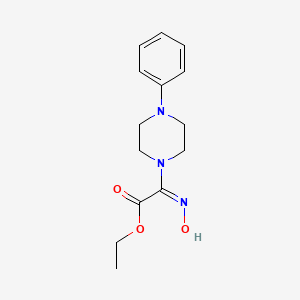
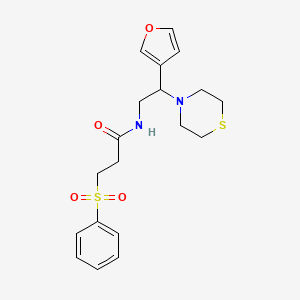
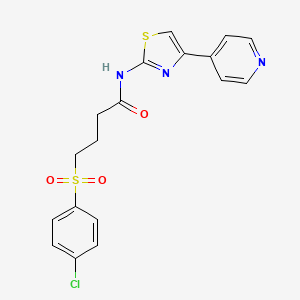

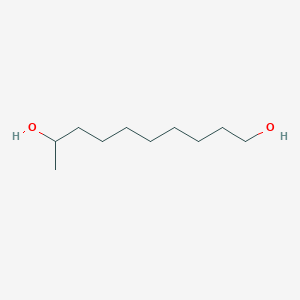

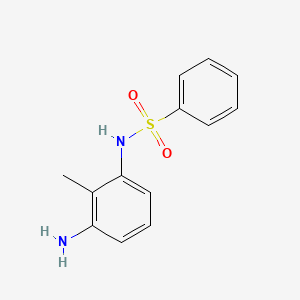
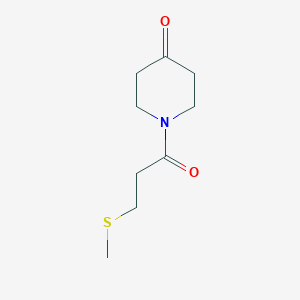
![3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2726451.png)
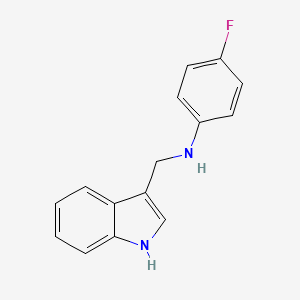
![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)


